molecular formula C22H23NO6S B14143102 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate

Cat. No.: B14143102
M. Wt: 429.5 g/mol
InChI Key: IWFVDPBWGGXAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate typically involves multiple steps

    Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced through a nucleophilic substitution reaction, where the coumarin core reacts with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine (TEA) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: This compound shares the coumarin core but lacks the sulfonamido group.

    Methyl 2-((3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoate: Similar structure but with different functional groups.

    [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid: Another coumarin derivative with different substituents.

Uniqueness

The uniqueness of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the coumarin core and the sulfonamido group allows for unique interactions with biological targets and chemical reactivity.

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C22H23NO6S/c1-13-5-7-17(8-6-13)30(26,27)23-12-11-20(24)28-19-10-9-18-14(2)15(3)22(25)29-21(18)16(19)4/h5-10,23H,11-12H2,1-4H3

InChI Key

IWFVDPBWGGXAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.